Fructosyl-amino acid oxidase
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Fructosyl-amino acid oxidase (FAOD) is a flavoprotein that catalyzes the oxidation of fructosyl amino acids to form glucosone, amino acid, and hydrogen peroxide . It is a relatively new class of enzymes that cleave Amadori compounds and have been found in fungi, yeast, and bacteria . These enzymes have become attractive alternatives to conventional detection methods for glycated proteins, particularly glycated hemoglobin A1c, which are important markers for assessing the effectiveness of diabetes treatment .
Synthesis Analysis
Fructosyl amine oxidases (FAOXs) have been isolated, characterized, and engineered to date with different substrate specificities . The consensus motif for the ADP-binding βαβ-fold common to all FAD and NAD enzymes is present in all known FAOX sequences except one .Molecular Structure Analysis
The molecular structure of FAOD is characterized by the consensus motif for the ADP-binding βαβ-fold, which is common to all FAD and NAD enzymes . A recently solved crystal structure provides important clues for this class of enzymes .Chemical Reactions Analysis
FAOD catalyzes the oxidation of the C-N bond linking the C1 of the fructosyl moiety and the nitrogen of the amino group of fructosyl amino acids . This reaction results in the formation of glucosone, an amino acid, and hydrogen peroxide .Physical and Chemical Properties Analysis
FAOD is a flavoprotein that catalyzes the oxidation of fructosyl amino acids . It has a molecular weight of approximately 88 kDa as determined by electrophoresis . The enzyme is stable at 45°C .Mechanism of Action
Future Directions
Future research on FAOD is expected to lead to the next generation of convenient, simple, and economical sensors for glycated protein, ideally suited for point-of-care treatment and self-monitoring applications . There is also great interest in engineering and expanding the accessibility of the substrate binding sites of these enzymes .
Properties
CAS No. |
109603-58-9 |
---|---|
Molecular Formula |
C12H8Cl5N3O2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.